molecular formula C18H15N3O2S3 B2959604 2-((4-methoxyphenyl)thio)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide CAS No. 941907-57-9

2-((4-methoxyphenyl)thio)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide

Cat. No. B2959604
CAS RN: 941907-57-9
M. Wt: 401.52
InChI Key: IRLPATHJLIQGIN-UHFFFAOYSA-N
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Description

The compound “2-((4-methoxyphenyl)thio)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)acetamide” is a complex organic molecule. It contains a methoxyphenyl group, a thioether linkage, a bis(thiazole) moiety, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole rings would likely contribute to the rigidity of the molecule, while the methoxyphenyl group could potentially participate in pi-pi stacking interactions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The thiazole rings might be susceptible to electrophilic aromatic substitution, while the thioether linkage could potentially be oxidized . The acetamide group might undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the methoxyphenyl group might increase its lipophilicity, potentially affecting its solubility and permeability .

Scientific Research Applications

Optoelectronic Applications

Camurlu and Guven (2015) explored the optoelectronic properties of thiazole-based polythiophenes . They synthesized thiazole-containing monomers and investigated their conducting polymers' optical band gaps and kinetic properties, demonstrating their potential in optoelectronic applications (Camurlu & Guven, 2015).

Antitumor Activity

Research on benzothiazole derivatives by Yurttaş, Tay, and Demirayak (2015) focused on their antitumor activity. The study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and evaluated their antitumor potential, identifying compounds with considerable anticancer activity (Yurttaş, Tay, & Demirayak, 2015).

Synthesis of Heterocyclic Compounds

Mahata et al. (2003) demonstrated the synthesis of five and six-membered heterocycles using a specific synthon, highlighting the compound's utility in efficiently creating heterocycles with potential for various applications (Mahata et al., 2003).

COX Inhibitory and Antimicrobial Activities

Ertas et al. (2022) synthesized 2-[(5,6-diaryl-1,2,4-triazin-3-yl)thio]-N-(benzo/thiazol-2-yl)acetamide derivatives and investigated their COX inhibitory activities. Their findings suggest potential for developing new therapeutic agents targeting COX-2 enzyme, with implications for anti-inflammatory and analgesic treatments (Ertas et al., 2022).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem, Al-Hussain, and Zaki (2020) focused on synthesizing novel compounds with anti-inflammatory and analgesic properties. Their research contributes to the development of safer anti-inflammatory medications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antibacterial and Antifungal Activities

Tang et al. (2019) designed benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety and evaluated them for their antibacterial, antifungal, and antiviral activities, showing significant potential against various pathogens (Tang et al., 2019).

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

Without specific toxicity data, it’s difficult to predict the safety and hazards associated with this compound . As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications of this compound would depend on its specific properties and biological activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

2-(4-methoxyphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S3/c1-10-19-13-7-8-14-17(16(13)25-10)26-18(20-14)21-15(22)9-24-12-5-3-11(23-2)4-6-12/h3-8H,9H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLPATHJLIQGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CSC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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